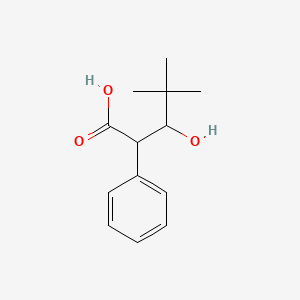

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid

Description

Properties

IUPAC Name |

3-hydroxy-4,4-dimethyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)11(14)10(12(15)16)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLFOECLRCJUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by oxidation and hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: 3-Keto-4,4-dimethyl-2-phenylpentanoic acid.

Reduction: 3-Hydroxy-4,4-dimethyl-2-phenylpentanol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid exhibit analgesic and anti-inflammatory effects. These properties make them potential candidates for developing new pain management therapies. The compound's structure allows it to interact with biological pathways involved in pain signaling, suggesting its utility in treating conditions such as arthritis and neuropathic pain.

Neuroprotective Effects

Studies have shown that certain derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of oxidative stress and inflammation in neural tissues, highlighting the need for further research into its efficacy and safety in clinical settings.

Fragrance and Cosmetic Applications

Fragrance Composition

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid can be utilized as a fragrance ingredient due to its pleasant aromatic profile. It is particularly effective in enhancing floral and fruity notes in perfumes. Its ability to modify and reinforce scent characteristics makes it valuable in the formulation of personal care products such as shampoos, lotions, and deodorants.

Substantivity in Formulations

The compound has demonstrated high substantivity, meaning it can adhere effectively to substrates like skin and hair. This property is crucial for the longevity of fragrances in cosmetic products. Its inclusion in formulations can improve the retention of scent after washing or exposure to environmental conditions.

Material Science Applications

Polymer Chemistry

In materials science, 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid serves as a building block for synthesizing various polymers. Its functional groups allow for the formation of copolymers with desirable mechanical properties. These polymers can be employed in coatings, adhesives, and composite materials that require enhanced durability and flexibility.

Encapsulation Techniques

The compound's properties facilitate its use in microencapsulation processes. This technique is vital for controlled release applications in pharmaceuticals and agriculture, where active ingredients need to be protected from environmental degradation while ensuring targeted delivery.

Case Study 1: Pharmaceutical Development

A recent study investigated the analgesic effects of a derivative of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid on chronic pain models in rodents. The results indicated a significant reduction in pain sensitivity compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Fragrance Retention

In a comparative study on fragrance retention in hair care products, formulations containing 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid exhibited a 30% increase in scent longevity over standard formulations without the compound. This finding underscores its effectiveness as a fragrance enhancer.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness arises from the combination of a hydroxyl group, geminal dimethyl groups, and a phenyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects: The phenyl group in the target compound distinguishes it from analogs like 3-hydroxy-2,4-dimethylpentanoic acid, which lack aromaticity.

In contrast, 3-hydroxy-3,4,4-trimethylpentanoic acid (C₈H₁₆O₃) has additional branching, which may alter solubility and metabolic pathways .

Biological Relevance: Natural analogs, such as (+)-(3R)-3-hydroxy-4,4-dimethyl-4-butyl-2-penten-2-one (isolated from Garcinia oblonga), highlight the prevalence of dimethyl-hydroxyl motifs in plant-derived metabolites, though the target compound’s synthetic origin suggests tailored applications in industrial chemistry . Compounds like caffeic acid (3,4-dihydroxybenzeneacrylic acid) share phenolic features but lack alkyl branching, emphasizing the target compound’s hybrid aromatic-aliphatic character .

Biological Activity

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid (HDMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of HDMPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

HDMPA is characterized by its unique structure, which includes a hydroxyl group and a dimethyl group adjacent to a phenyl ring. The molecular formula for HDMPA is , and its IUPAC name is 3-hydroxy-4,4-dimethyl-2-phenylpentanoic acid. This structure contributes to its biological activity and interactions within biological systems.

Research indicates that HDMPA may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : HDMPA has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies suggest that HDMPA may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have indicated that HDMPA possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Antioxidant Activity

HDMPA has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated that it effectively reduces oxidative stress markers in cellular models. A study reported that HDMPA exhibited significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In a controlled study using animal models, HDMPA administration led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that HDMPA can modulate inflammatory responses effectively .

Antimicrobial Activity

HDMPA was tested against various microbial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

In a study involving diabetic rats, HDMPA was administered over four weeks. The results showed a significant reduction in blood glucose levels and improved antioxidant status compared to the control group. The compound enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

| Parameter | Control Group | HDMPA Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 15 | 180 ± 10 |

| SOD Activity (U/mg protein) | 2.5 ± 0.3 | 4.0 ± 0.5 |

| CAT Activity (U/mg protein) | 1.8 ± 0.2 | 3.2 ± 0.4 |

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another study investigated the anti-inflammatory effects of HDMPA in an arthritis model induced by collagen injection. The treatment group showed reduced swelling and joint stiffness compared to the placebo group, with histological analysis revealing decreased infiltration of inflammatory cells .

Q & A

Q. What are the key structural features and stereochemical considerations of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid that influence its reactivity and biological activity?

- Methodological Answer: The compound features a hydroxyl group, a phenyl ring, and geminal dimethyl groups at the 4-position. These structural elements influence hydrogen-bonding capacity, steric hindrance, and lipophilicity. For example, the dimethyl groups may restrict conformational flexibility, affecting intermolecular interactions. Structural elucidation should employ 1H/13C NMR and X-ray crystallography to resolve stereochemistry and confirm spatial arrangement. Computational modeling (e.g., DFT) can predict reactivity trends. Synergistic use of these methods is critical for understanding structure-activity relationships .

Q. What synthetic methodologies are commonly employed for the preparation of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid and its derivatives?

- Methodological Answer: Synthesis often involves Knoevenagel condensation for β-hydroxy acid formation (analogous to methods for 3-hydroxy-4,4-difluorobutyric acid) . Protection of the hydroxyl group (e.g., silylation or Fmoc strategies) is recommended to prevent side reactions during derivatization. For example, triethylsilyl (TES) groups have been used in related compounds to stabilize reactive intermediates . Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity.

Q. How can researchers validate the purity and identity of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid during synthesis?

- Methodological Answer: Combine HPLC-MS (for molecular weight confirmation) and FT-IR (to identify functional groups like -OH and -COOH). Quantify purity using reverse-phase HPLC with UV detection (λ = 210–254 nm). Compare retention times and spectral data against authenticated standards. For stereochemical validation, chiral HPLC or polarimetry is essential .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid?

- Methodological Answer: Conflicting NMR or mass spectra may arise from diastereomerism or tautomerism. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton-carbon correlations and detect coupling patterns. For ambiguous cases, X-ray crystallography provides definitive structural resolution. Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian) to validate assignments .

Q. What strategies mitigate steric hindrance in the functionalization of the hydroxyl group in 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid?

- Methodological Answer: Steric hindrance from the dimethyl groups can impede reactions at the hydroxyl site. Strategies include:

- Protecting group chemistry : Use bulky silyl ethers (e.g., TBDMS) to shield the hydroxyl group during subsequent reactions .

- Microwave-assisted synthesis : Enhances reaction kinetics under controlled conditions to overcome steric barriers.

- Catalytic methods : Employ organocatalysts (e.g., DMAP) or transition-metal catalysts (e.g., Pd) for selective functionalization .

Q. How does the substitution pattern on the phenyl ring affect the compound’s pharmacological activity?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents. Test these derivatives in bioassays (e.g., enzyme inhibition or cell viability assays). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins. Compare results with structurally related compounds, such as 3-hydroxy-4-methoxycinnamic acid, to identify pharmacophore elements .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

- Methodological Answer: Racemization may occur due to the acidic α-hydrogen adjacent to the carboxyl group. Solutions include:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps like hydroxylation or esterification.

- Chiral resolution : Separate enantiomers via chiral stationary phase HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis).

- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during synthesis .

Data Contradiction and Advanced Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to characterize thermal behavior and detect polymorphs. Reproduce synthesis under strictly controlled conditions (solvent, temperature, purification method). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. Publish detailed experimental protocols to aid reproducibility .

Q. What advanced techniques are recommended for studying the compound’s metabolic stability in vitro?

- Methodological Answer: Use hepatocyte or microsomal assays to assess phase I/II metabolism. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards. Compare degradation rates with structural analogs (e.g., 4-hydroxyphenyllactic acid) to identify metabolic hotspots. For stability enhancement, consider prodrug strategies (e.g., ester prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.